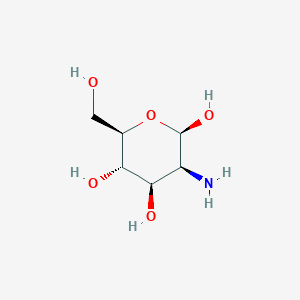

D-beta-Mannosamine

Description

D-beta-Mannosamine (2-amino-2-deoxy-D-mannose, monohydrochloride; CAS 5505-63-5) is an amino sugar derivative of mannose, characterized by an amino group replacing the hydroxyl group at the C2 position in its beta-anomeric configuration . It is primarily utilized in glycobiology research, particularly for studying glycosylation pathways and enzymatic mechanisms involved in N-linked glycan biosynthesis. The compound is structurally analogous to other hexosamines but distinguished by its mannose backbone and beta-configuration, which influence its metabolic and biochemical interactions .

Properties

CAS No. |

6490-72-8 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6-/m1/s1 |

InChI Key |

MSWZFWKMSRAUBD-AIECOIEWSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

D-beta-Mannosamine can be synthesized through several methods:

Aldolase Treatment of Sialic Acid: This method involves the enzymatic conversion of sialic acid to produce this compound and pyruvic acid.

Base Catalyzed Epimerization of N-acetylglucosamine: This chemical reaction involves the conversion of N-acetylglucosamine to this compound under basic conditions.

Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method uses rhodium catalysts to facilitate the oxidative cyclization of glucal derivatives to produce this compound.

Industrial Production Methods

This compound is produced industrially by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to this compound .

Chemical Reactions Analysis

Types of Reactions

D-beta-Mannosamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding oxidized products.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This reaction involves the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce corresponding carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Medical Research Applications

D-beta-Mannosamine is primarily recognized for its role as a precursor in the biosynthesis of sialic acids, which are crucial for various biological processes including cell signaling and immune responses. Here are some key findings:

- Sialylation Normalization : Studies have shown that supplementation with this compound can normalize IgG sialylation in high-fat diet-fed mice. This normalization is significant for modulating immune responses and could have therapeutic implications in conditions like obesity and metabolic syndrome .

- Prebiotic Potential : this compound has been explored as a prebiotic substrate that can influence oral health by modulating multi-species oral biofilms. It has been found to reduce virulence and inflammatory potential in these biofilms, suggesting its use in dental health products .

- Cancer Research : The compound's ability to affect glycosylation patterns has implications for cancer treatment, as altered glycosylation is often associated with tumor progression. Research indicates that manipulating sialic acid levels through this compound could impact tumor cell behavior .

Synthetic Chemistry Applications

This compound is also utilized in synthetic organic chemistry for the development of glycosides and oligosaccharides:

- Synthesis of Glycosides : The compound serves as a building block for the synthesis of β-mannosides and other glycosidic linkages. Recent studies have demonstrated efficient methods for synthesizing these compounds using this compound as a donor substrate .

- Non-Natural Analog Development : this compound hydrochloride is employed in synthesizing non-natural analogs for various applications, including the expression of thiols on cell-surface sialic acids. This capability is crucial for developing targeted therapies and diagnostics .

Glycobiology and Immunology

In glycobiology, this compound plays a pivotal role in understanding carbohydrate interactions and their biological implications:

- Glycan-Based Therapeutics : The compound contributes to the design of glycan-based therapeutics, including vaccines and diagnostic tools. It aids in elucidating the roles of carbohydrates in cellular recognition processes, which are vital for developing new medical interventions .

- Immunomodulation : Research indicates that this compound may act as an immunomodulator by influencing the structure and function of glycoproteins involved in immune responses. This property opens avenues for its use in treating autoimmune diseases and enhancing vaccine efficacy .

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Normalization of IgG Sialylation | Supplementation with this compound improved sialylation profiles in mice | Potential therapeutic use in metabolic disorders |

| Effects on Oral Biofilms | This compound reduced virulence and altered biofilm composition | Applications in dental health products |

| Glycoside Synthesis Efficiency | High yields achieved using this compound as a donor | Enhanced methods for developing glycosidic compounds |

Mechanism of Action

D-beta-Mannosamine exerts its effects through various molecular pathways:

Comparison with Similar Compounds

N-Acetyl-beta-D-Mannosamine (ManNAc)

- Structure: ManNAc (CAS 7772-94-3) is the N-acetylated derivative of D-beta-Mannosamine, with an acetyl group at the C2 position.

- Applications : ManNAc serves as a metabolic precursor for sialic acid biosynthesis, critical for cell-surface glycan engineering and antiviral drug development .

- Key Research : Studies highlight its role in modulating sialylation in cancer cells, enhancing therapeutic antibody efficacy .

D-Galactosamine Hydrochloride

- Structure: A galactose-derived amino sugar (2-amino-2-deoxy-D-galactose hydrochloride).

- Applications: Used to induce experimental liver injury in animal models and as a substrate for glycosaminoglycan synthesis .

- Key Research : Demonstrates hepatotoxicity via UDP-galactose depletion, making it a tool for studying liver disease mechanisms .

N-Acetyl-D-Glucosamine (GlcNAc)

- Structure: Glucose-based analogue (2-acetamido-2-deoxy-beta-D-glucopyranose).

- Applications : Central to hyaluronic acid and chitin biosynthesis; used in osteoarthritis research and as a dietary supplement .

- Key Research : Shown to inhibit interleukin-1β-induced inflammation in chondrocytes, supporting joint health .

Stereochemical and Functional Variants

2-Amino-2-deoxy-D-allosamine

Beta-L-Daunosaminide Hydrochloride

- Structure: L-configuration amino sugar with a methyl glycoside group.

- Applications: Key intermediate in anthracycline antibiotic synthesis (e.g., daunorubicin) .

- Key Research : Its beta-L configuration enhances resistance to enzymatic hydrolysis, improving drug stability .

Comparative Data Table

Research Findings and Divergences

- Metabolic Pathways: this compound is directly incorporated into glycoproteins, whereas ManNAc requires deacetylation before utilization, introducing variability in metabolic flux .

- Therapeutic Potential: GlcNAc’s anti-inflammatory effects contrast with ManNAc’s role in glycoengineering, highlighting divergent applications of hexosamines .

Biological Activity

D-beta-Mannosamine (ManNAc) is an amino sugar that serves as a precursor for sialic acids, which are important components of glycoproteins and glycolipids. This compound has garnered attention for its biological activities, particularly in the context of cellular recognition, metabolic pathways, and therapeutic applications in various diseases, including lysosomal storage disorders.

1. Overview of this compound

This compound is involved in critical biological processes such as cell signaling and immune responses. It is synthesized from mannose and can be converted into N-acetylneuraminic acid (Neu5Ac), a common sialic acid found on the surface of cells. The conversion pathway is significant for maintaining cellular functions and interactions.

2.1 Cellular Recognition and Interaction

ManNAc plays a pivotal role in cell-cell interactions by participating in the biosynthesis of glycoproteins and glycolipids that are essential for cellular communication. This activity is crucial for immune responses, neuronal signaling, and tissue development.

2.2 Neu5Ac Biosynthesis

Research indicates that ManNAc supplementation can enhance the biosynthesis of Neu5Ac, especially in conditions where this pathway is impaired, such as GNE myopathy. A study demonstrated that patients receiving ManNAc showed increased plasma levels of Neu5Ac, suggesting effective incorporation into the biosynthetic pathway despite genetic mutations affecting enzyme activity .

3.1 Clinical Efficacy

A clinical trial involving patients with GNE myopathy showed that administration of ManNAc resulted in significant increases in intracellular concentrations of CMP-Neu5Ac, confirming its role as a precursor in sialic acid synthesis. The study reported that after repeated doses, plasma Neu5Ac concentrations were significantly elevated compared to baseline levels .

| Study | Condition | Outcome | Reference |

|---|---|---|---|

| Clinical Trial | GNE Myopathy | Increased Neu5Ac production | |

| Animal Study | Lysosomal Storage Disorder | Improved synaptic transmission |

3.2 Mechanistic Insights

ManNAc's mechanism involves bypassing rate-limiting steps in the sialic acid biosynthesis pathway. It enhances the activity of enzymes such as UDP-GlcNAc 2-epimerase, which is crucial for converting ManNAc to Neu5Ac. This substrate chaperoning effect may stabilize residual enzyme activity in patients with genetic deficiencies .

4.1 Lysosomal Storage Disorders

This compound has potential therapeutic implications for lysosomal storage disorders (LSDs). By replenishing sialic acid levels, it may alleviate symptoms associated with these conditions. The compound has been explored as part of substrate reduction therapy aimed at reducing the accumulation of undigested substrates within lysosomes .

4.2 Neurodegenerative Diseases

Recent studies suggest that ManNAc supplementation could improve synaptic transmission in aging models, indicating its potential role in neuroprotection and cognitive enhancement .

5. Conclusion

This compound exhibits significant biological activities primarily through its role as a precursor to sialic acids, influencing various metabolic pathways essential for cellular function and interaction. Ongoing research continues to explore its therapeutic potential in treating metabolic disorders and enhancing neurological health.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing D-beta-Mannosamine, and how do purity levels impact downstream applications?

- Methodological Answer : Synthesis typically involves chemical or enzymatic routes. Chemical methods may include Koenigs-Knorr glycosylation or selective oxidation of D-mannose derivatives, while enzymatic approaches leverage mannosamine kinases or isomerases . Purity is critical; HPLC (>95% purity) and NMR (for structural confirmation) are standard for quality control. Impurities above 5% can skew enzymatic assays or cell-based studies, necessitating rigorous purification (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., β-anomeric proton at δ ~5.2 ppm) and absence of byproducts .

- HPLC : Reverse-phase HPLC with UV detection (195–210 nm) quantifies purity.

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ = 180.16 g/mol for free base) .

Q. What safety protocols are essential when handling this compound hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA HCS standards:

- Exposure Control : Use fume hoods for powder handling; PPE (gloves, lab coat, goggles) is mandatory .

- First Aid : Skin contact requires immediate washing with water; eye exposure demands 15-minute rinsing. Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell models?

- Methodological Answer : Discrepancies often arise from variability in cell lines (e.g., CHO vs. HEK293), culture conditions, or metabolite interference. Mitigate by:

- Standardizing Assays : Use isogenic cell lines and control for serum-derived glycosylation factors .

- Metabolomic Profiling : LC-MS/MS to track intracellular mannosamine-6-phosphate levels, which modulate UDP-GlcNAc pools .

- Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., dosage ranges, exposure time) .

Q. What experimental design considerations are critical for studying this compound’s role in glycosylation disorders?

- Methodological Answer :

- Hypothesis-Driven Design : Test specific pathways (e.g., N-linked glycosylation defects in CDG-Ib patients) using siRNA knockdowns or CRISPR-edited models .

- Dosage Optimization : Conduct dose-response studies (0.1–10 mM) to balance efficacy (UDP-GlcNAc salvage) and cytotoxicity .

- Controls : Include mannosidase inhibitors (e.g., kifunensine) to isolate β-mannosylation effects .

Q. How can this compound be integrated with omics approaches to elucidate its metabolic flux?

- Methodological Answer :

- Isotope Tracing : Use ¹³C-labeled this compound with LC-MS to map incorporation into glycans and nucleotide sugars .

- Transcriptomic Correlation : Pair metabolic data with RNA-seq to identify glycosyltransferase regulation (e.g., MGAT1, ALG3) .

- Data Harmonization : Adopt FAIR principles for metadata (e.g., experimental conditions, instrument settings) to enable cross-study reproducibility .

Q. What strategies address challenges in replicating this compound’s in vivo pharmacokinetic profiles?

- Methodological Answer :

- Animal Models : Use tissue-specific knockout mice (e.g., liver-specific GNE mutants) to mimic human metabolic contexts .

- Bioanalytical Validation : Optimize plasma extraction protocols (e.g., acetonitrile precipitation) and quantify via LC-MS/MS with deuterated internal standards .

- Open Science Practices : Share raw pharmacokinetic datasets in repositories like Zenodo for independent validation .

Tables for Methodological Reference

| Characterization Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time, peak area (>95%) |

| ¹H NMR | Anomeric configuration verification | δ 5.2 ppm (β-anomer) |

| ESI-MS | Molecular weight confirmation | [M+H]⁺ = 180.16 g/mol |

| Synthesis Method | Yield Range | Purity Challenges |

|---|---|---|

| Chemical glycosylation | 40–60% | Byproduct removal (e.g., α-anomer) |

| Enzymatic phosphorylation | 70–85% | Enzyme stability at scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.